

Spectroscopic Data of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Fluoro-2-methylnicotinonitrile**

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Introduction

6-Fluoro-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a methyl group, and a nitrile group on the pyridine ring, impart unique electronic and steric properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for **6-Fluoro-2-methylnicotinonitrile**, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure:

Caption: Molecular structure of **6-Fluoro-2-methylnicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **6-Fluoro-2-methylnicotinonitrile**, ^1H , ^{13}C , and ^{19}F NMR would provide critical

information about its structure. The following data is predicted based on established chemical shift values and coupling constants for similar fluorinated pyridine derivatives.[\[1\]](#)[\[2\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	1H	H-4
~7.0 - 7.2	Doublet	1H	H-5
~2.6	Singlet	3H	-CH ₃

Interpretation:

- Aromatic Protons:** The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The exact chemical shifts and coupling constants would need to be confirmed experimentally.
- Methyl Protons:** The methyl group at the 2-position is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (F, N) and the nature of the chemical bonds.[\[3\]](#)

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~160 - 165 (d, ^1JCF)	C-6
~150 - 155	C-2
~140 - 145	C-4
~115 - 120	C-5
~115 - 120	-C≡N
~105 - 110	C-3
~20 - 25	-CH ₃

Interpretation:

- C-F Coupling: The carbon atom attached to the fluorine (C-6) will exhibit a large coupling constant (^1JCF), resulting in a doublet in the proton-decoupled ^{13}C NMR spectrum.
- Quaternary Carbons: The carbons at positions 2, 3, and the nitrile carbon are quaternary and will likely show weaker signals.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the pyridine ring.

Caption: Predicted NMR chemical shifts for **6-Fluoro-2-methylnicotinonitrile**.

^{19}F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides information about the fluorine atom in the molecule. The chemical shift of the fluorine is dependent on its electronic environment. For **6-fluoro-2-methylnicotinonitrile**, a single signal is expected. The chemical shift will be relative to a standard, commonly CFCI_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[4][5]} The IR spectrum of **6-Fluoro-2-methylnicotinonitrile**

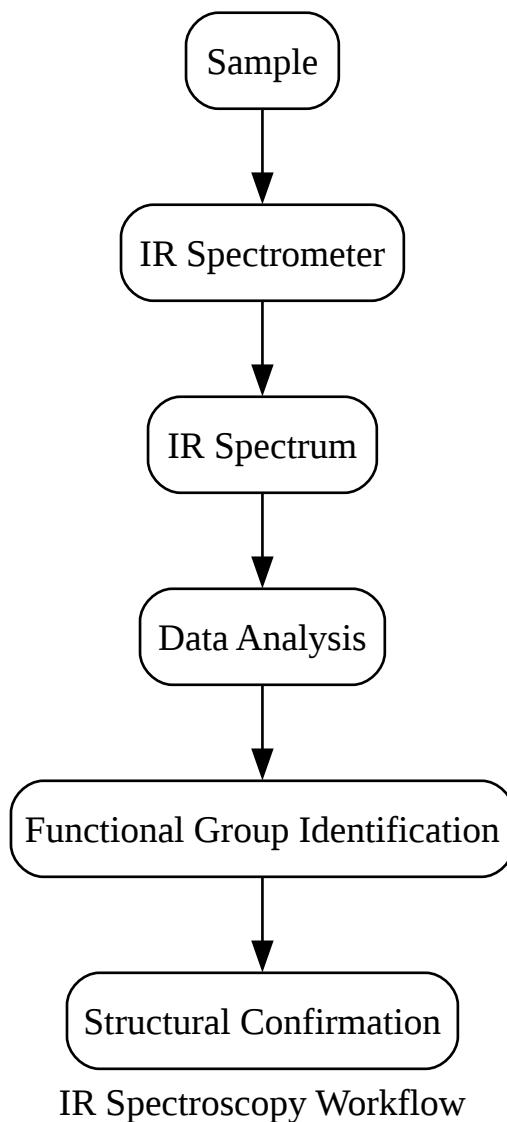
is expected to show characteristic absorption bands for the nitrile, C-F, aromatic C-H, and methyl C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2220 - 2240	Medium-Strong	C≡N stretch
~1600, ~1470	Medium	Aromatic C=C stretch
~1200 - 1300	Strong	C-F stretch
~3000 - 3100	Weak-Medium	Aromatic C-H stretch
~2850 - 2960	Weak-Medium	Methyl C-H stretch

Interpretation:

- Nitrile Stretch: A sharp, medium to strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group.
- Aromatic Ring: The presence of the pyridine ring will be confirmed by the C=C stretching vibrations in the 1400-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.
- C-F Bond: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-F stretching vibration.
- Methyl Group: The C-H stretching vibrations of the methyl group will appear in the 2850-2960 cm⁻¹ range.



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Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

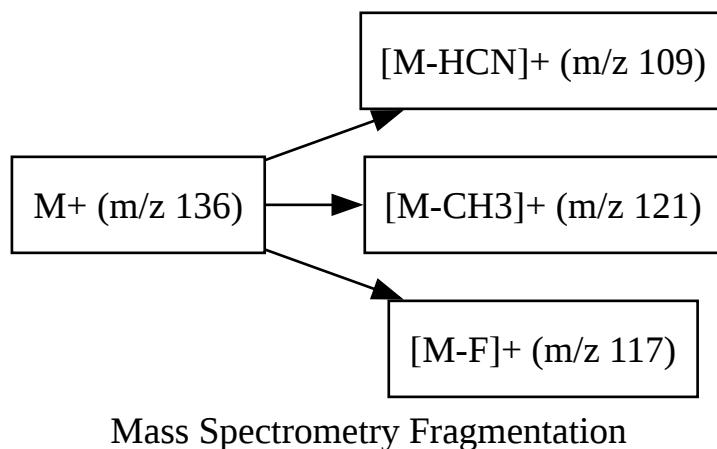
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **6-Fluoro-2-methylnicotinonitrile** ($C_7H_5FN_2$), the molecular weight is approximately 136.13 g/mol .

Expected Mass Spectrum Data:

- Molecular Ion Peak (M^+): A prominent peak is expected at $m/z = 136$, corresponding to the intact molecule.
- Major Fragmentation Pathways:
 - Loss of HCN ($m/z = 109$)
 - Loss of a methyl radical (CH_3) ($m/z = 121$)
 - Loss of a fluorine radical (F) ($m/z = 117$)

Interpretation:

The fragmentation pattern can provide valuable structural information. The relative abundance of the fragment ions depends on their stability. The loss of stable neutral molecules like HCN is a common fragmentation pathway for nitriles. The stability of the resulting cations will also influence the observed fragmentation.[\[6\]](#)[\[7\]](#)



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Caption: Plausible fragmentation pathways for **6-Fluoro-2-methylnicotinonitrile**.

Experimental Protocols

General Sample Preparation:

For NMR and IR analysis, the sample should be dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) for NMR, or prepared as a thin film, KBr pellet, or in a suitable solvent for IR. For MS, the sample is typically introduced in a volatile solvent.

NMR Spectroscopy Protocol:

- Dissolve 5-10 mg of **6-Fluoro-2-methylnicotinonitrile** in approximately 0.5-0.7 mL of a suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Collect the sample spectrum.
- The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
- Ionize the sample using electron impact (typically 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive overview for the characterization of **6-Fluoro-2-methylnicotinonitrile**. While these predictions are based on established principles and data from related compounds, experimental verification is crucial. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret the resulting data for this important chemical intermediate.

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